molecular formula C15H13FN2O3 B6393947 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% CAS No. 1261935-59-4

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%

Cat. No. B6393947
CAS RN: 1261935-59-4
M. Wt: 288.27 g/mol
InChI Key: ROHVHRZFHVHSLH-UHFFFAOYSA-N
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Description

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% (6-EFCA-95) is an organic compound containing a phenyl ring, an ethylcarbamoyl group, and a fluoro group. It is a structural isomer of 2-chloro-4-ethoxy-5-fluoro-nicotinic acid (CEFNA). 6-EFCA-95 is a versatile compound that has been used for a variety of scientific research applications.

Scientific Research Applications

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the pharmacology of nicotinic acetylcholine receptors, as well as to study the structure and function of ion channels. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental chemicals on the brain.

Mechanism of Action

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% acts as an agonist of nicotinic acetylcholine receptors. It binds to these receptors and activates them, causing an influx of calcium ions into the cell. This influx of calcium ions causes a variety of biochemical and physiological effects, depending on the type of cell and the type of receptor that is activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% depend on the type of cell and the type of receptor that is activated. In neurons, 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% can cause an increase in the release of neurotransmitters, such as dopamine and serotonin. In muscle cells, it can cause an increase in the contraction of muscle fibers. In other cells, it can cause an increase in the production of hormones or other proteins.

Advantages and Limitations for Lab Experiments

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. Its solubility in water is also relatively high, making it easy to work with. However, 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% is not as potent as some other compounds, and its effects may not be as strong.

Future Directions

There are a number of potential future directions for research involving 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%. These include further studies on the pharmacology of nicotinic acetylcholine receptors, as well as studies on the structure and function of ion channels. Additionally, further research could be conducted on the effects of drugs on the central nervous system, as well as on the effects of environmental chemicals on the brain. Finally, further research could be conducted on the biochemical and physiological effects of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% in different types of cells.

Synthesis Methods

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% can be synthesized from 2-chloro-4-ethoxy-5-fluoro-nicotinic acid (CEFNA) by the following method. First, CEFNA is reacted with a base such as sodium hydroxide to form a salt. Then, the salt is reacted with ethyl chloroformate to form an ethylcarbamoyl ester. Finally, the ethylcarbamoyl ester is treated with hydrochloric acid to form 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%.

properties

IUPAC Name

6-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-5-3-9(7-12(11)16)13-6-4-10(8-18-13)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVHRZFHVHSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688296
Record name 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-59-4
Record name 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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